molecular formula C5H8N2O B118827 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- CAS No. 2749-59-9

3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-

Cat. No. B118827
CAS RN: 2749-59-9
M. Wt: 112.13 g/mol
InChI Key: NDELSWXIAJLWOU-UHFFFAOYSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-” is a chemical compound with the molecular formula C5H8N2O . It is a derivative of pyrazolone, a class of compounds that have a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-” were not found in the search results, pyrazolones are typically synthesized from α,β-ethylenic ketones and hydrazine derivatives . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3 . This indicates that the molecule contains five carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of “3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-” is 112.1298 . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Pyrazole Derivatives as Analytical Reagents

Pyrazole derivatives, including 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one, are of practical value in various fields including as analytical reagents, dyes, and medicinal substances. These compounds, such as antipyrine derivatives, have shown effectiveness as analytical reagents for d-metal ions like Cd2+, Fe3+, Sc3+, Ti4+, Zn2+, Co2+, etc. Their chelating ability makes them suitable for the synthesis of organometallic coordination polymers (Babadeev & Stroganova, 2020).

Structural and Spectroscopic Analysis

The tautomerism of pyrazolone derivatives has been studied using techniques like X-ray crystal structure analysis and nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable insights into the structural and electronic properties of these compounds in different solvents, contributing to a deeper understanding of their chemical behavior (Arbačiauskienė et al., 2018).

Antibacterial Applications

Some derivatives of 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one have been synthesized and shown to possess antibacterial properties. These compounds were evaluated for their effectiveness against various bacterial strains, revealing their potential use in antimicrobial therapies (Asiri & Khan, 2010).

Agricultural Applications

Derivatives of 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one have been used in agriculture as fungicides, insecticides, pesticides, and herbicides. Their chemical properties make them effective in protecting crops against various pests and diseases (Ega & Siddoju, 2017).

Organometallic Chemistry

Research has been conducted on the synthesis of new organometallic complexes using pyrazole ligands. These studies contribute to the development of water-soluble pyrazolate rhodium(I) complexes, expanding the applications of these compounds in the field of organometallic chemistry (Esquius et al., 2000).

Fluorescent Chemosensor Development

Pyrazolone derivatives have been explored for their use in the development of fluorescent chemosensors. Such sensors have high selectivity and sensitivity, particularly for detecting specific metal ions, showcasing their potential in analytical and diagnostic applications (Asiri et al., 2018).

Antibacterial and Antioxidant Properties

Recent studies on pyrazole derivatives have focused on their antibacterial and antioxidant activities. These compounds have been tested against various microorganisms, displaying moderate to significant activity, which indicates their potential in medical and pharmaceutical applications (Lynda, 2021).

properties

IUPAC Name

2,5-dimethyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDELSWXIAJLWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074641
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
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Product Name

1,3-Dimethyl-5-pyrazolone

CAS RN

2749-59-9
Record name 1,3-Dimethyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
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Record name 1,3-Dimethyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl-
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Record name 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Alejandro-Martín, A Montecinos Acaricia… - Catalysts, 2019 - mdpi.com
The influence of chemical surface characteristics of Chilean natural and modified zeolites on Chilean Oak catalytic pyrolysis was investigated in this study. Chilean zeolite samples were …
Number of citations: 5 www.mdpi.com
J Long, B Guo, J Teng, Y Yu, L Wang, X Li - Bioresource technology, 2011 - Elsevier
Liquefaction is a process for the production of biofuel or value-added biochemicals from non-food biomass. SO 3 H-, COOH-functionalized and HSO 4 -paired imidazolium ionic liquids …
Number of citations: 77 www.sciencedirect.com
L Wen, Y Wu, Y Yang, T Han, W Wang… - … Medical Journal of …, 2019 - ncbi.nlm.nih.gov
Background Gestational diabetes mellitus (GDM) is a pregnancy complication that is diagnosed by the novel onset of abnormal glucose intolerance. Our study aimed to investigate the …
Number of citations: 31 www.ncbi.nlm.nih.gov
H Zouleykha, T MIHOUB - 2021 - university center of abdalhafid …
Number of citations: 0

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